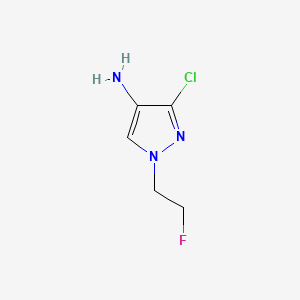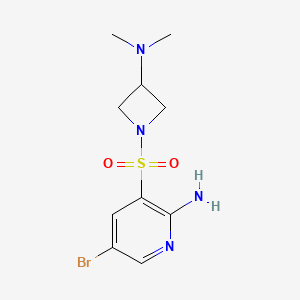
5-Bromo-3-(3-(dimethylamino)azetidin-1-ylsulfonyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-(3-(dimethylamino)azetidin-1-ylsulfonyl)pyridin-2-amine is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom, a dimethylamino group, and an azetidinylsulfonyl group attached to a pyridine ring
Métodos De Preparación
One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction is carried out under mild conditions using palladium catalysts and boron reagents . Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Análisis De Reacciones Químicas
5-Bromo-3-(3-(dimethylamino)azetidin-1-ylsulfonyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
5-Bromo-3-(3-(dimethylamino)azetidin-1-ylsulfonyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-(3-(dimethylamino)azetidin-1-ylsulfonyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Similar compounds to 5-Bromo-3-(3-(dimethylamino)azetidin-1-ylsulfonyl)pyridin-2-amine include other pyridine derivatives with different substituents. Some examples are:
- 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine
- 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine
- 5-Bromo-N-methyl-3-nitropyridin-2-amine
These compounds share a similar pyridine core but differ in their substituents, which can significantly affect their chemical properties and applications
Propiedades
Fórmula molecular |
C10H15BrN4O2S |
|---|---|
Peso molecular |
335.22 g/mol |
Nombre IUPAC |
5-bromo-3-[3-(dimethylamino)azetidin-1-yl]sulfonylpyridin-2-amine |
InChI |
InChI=1S/C10H15BrN4O2S/c1-14(2)8-5-15(6-8)18(16,17)9-3-7(11)4-13-10(9)12/h3-4,8H,5-6H2,1-2H3,(H2,12,13) |
Clave InChI |
ZFGIKKUNJIAYIZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1CN(C1)S(=O)(=O)C2=C(N=CC(=C2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


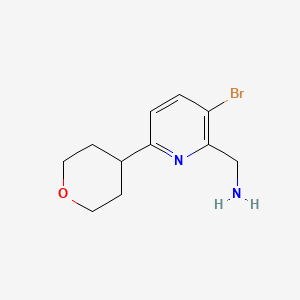

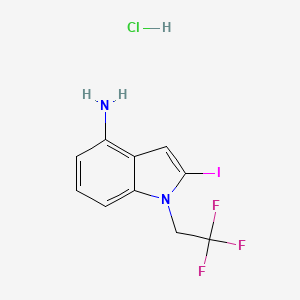
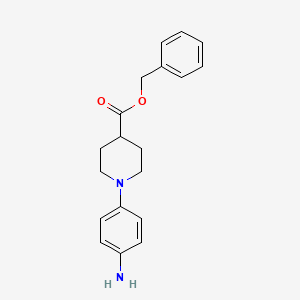
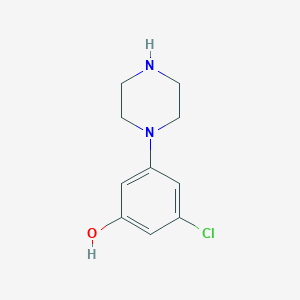

![6-Bromo-1-ethyl-5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B13922947.png)

![Methyl 2-mercaptobenzo[D]thiazole-5-carboxylate](/img/structure/B13922973.png)
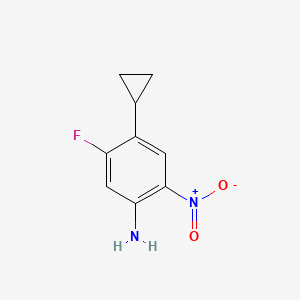

![N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine](/img/structure/B13922984.png)
